3-Chloro-2,4-difluorobenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4ClF2NO2S |
|---|---|
Molecular Weight |
227.62 g/mol |
IUPAC Name |
3-chloro-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C6H4ClF2NO2S/c7-5-3(8)1-2-4(6(5)9)13(10,11)12/h1-2H,(H2,10,11,12) |
InChI Key |
GSHLJHZGDGDMPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)F)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Sulfonamide Formation via Sulfonyl Chloride and Aromatic Amine
The most common and direct synthetic route to 3-chloro-2,4-difluorobenzenesulfonamide involves the reaction of 3-chloro-2,4-difluorobenzenesulfonyl chloride with ammonia or an appropriate amine under controlled conditions. This method is well-established for sulfonamide synthesis and is characterized by the following:
- Reactants: 3-chloro-2,4-difluorobenzenesulfonyl chloride and ammonia or substituted amines.
- Solvents: Organic solvents such as dichloromethane or chloroform are typically used to dissolve reactants.
- Base: A base like triethylamine or pyridine is added to neutralize the hydrochloric acid generated during the reaction.
- Temperature: The reaction is generally conducted at room temperature to moderate heating to optimize yield and minimize side reactions.
- Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity.
This approach is supported by analogous syntheses of related sulfonamides, such as N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide, which use similar reaction conditions and reagents.
Stepwise Synthesis from Halogenated Benzoic Acid Derivatives
An alternative preparative strategy involves multi-step synthesis starting from halogenated benzoic acid derivatives, which are converted into sulfonamide intermediates. Although direct literature on this compound is limited, insights can be drawn from related compounds and intermediates such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, which is synthesized via:
- Nitration: Introduction of nitro groups on halogenated benzoic acid.
- Esterification: Conversion of acid to ester to reduce solubility and facilitate further reactions.
- Reduction: Catalytic hydrogenation to convert nitro groups to amines.
- Diazotization and Hydrolysis: Conversion of amines to hydroxyl or other functional groups.
This multi-step approach, although more complex, allows for precise control over substitution patterns and functional group transformations, which can be adapted for sulfonamide synthesis by subsequent sulfonylation steps.
Industrial Scale and Continuous Flow Methods
For industrial production, the synthesis of this compound typically follows the sulfonyl chloride-amine route but scaled up with process optimizations:
- Continuous Flow Reactors: These reactors improve reaction control, heat transfer, and safety, enabling efficient large-scale synthesis.
- Automated Systems: Automation enhances reproducibility and throughput.
- Purification: Industrial purification often involves recrystallization and chromatographic techniques to ensure pharmaceutical-grade purity.
Such methods are designed to maximize yield, reduce impurities, and lower production costs while maintaining environmental and safety standards.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,4-difluorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can lead to sulfonic acids or amines .
Scientific Research Applications
3-Chloro-2,4-difluorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: It finds applications in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-chloro-2,4-difluorobenzenesulfonamide can be compared to other benzenesulfonamide derivatives and halogenated aromatics. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects on Reactivity: The target compound’s chloro and fluoro substituents enhance electrophilic substitution resistance compared to non-halogenated analogs, as seen in 3-chloro-2,6-difluorobenzaldehyde . However, the sulfonamide group increases nucleophilic reactivity at the sulfur center, enabling condensation reactions with amines or alcohols . In contrast, Chlorosulfuron incorporates a triazine ring, which broadens its bioactivity as a herbicide .
Synthetic Pathways :
- This compound requires multi-step protection/deprotection of hydroxyl and amine groups due to its halogenated structure .
- Simpler analogs like 4-chloro-2,5-dimethylbenzenesulfonyl chloride are synthesized via direct sulfonation, leveraging methyl groups to stabilize intermediates .
Physical Properties: Limited data exist for the target compound, but 4-chloro-2,5-dimethylbenzenesulfonyl chloride has a melting point of 48–50°C, suggesting that halogenation and sulfonylation increase crystallinity . 3-Chloro-2,2-dimethyl-1-propanol (a non-sulfonamide analog) has a boiling point of 360.20 K, highlighting the volatility differences between alcohols and sulfonamides .
3-Chloro-2,6-difluorobenzaldehyde is a precursor for fluorinated polymers or ligands, indicating divergent industrial uses compared to sulfonamides .
Contradictions and Limitations :
- discusses 3-chloro-2,4-difluorobenzonitrile , a nitrile derivative, which shares halogen positions but lacks the sulfonamide group. This highlights the need to distinguish functional groups when comparing bioactivity or synthetic routes .
- While and describe sulfonamide synthesis, the absence of direct pharmacological data for the target compound limits conclusions about its efficacy relative to commercial analogs like Chlorosulfuron.
Biological Activity
3-Chloro-2,4-difluorobenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, primarily as an antibacterial agent. Its mechanism of action is closely related to its structural features, which allow it to interfere with bacterial folic acid synthesis.
The primary mechanism through which this compound operates is by mimicking para-aminobenzoic acid (PABA), a substrate necessary for the synthesis of folic acid in bacteria. By inhibiting the enzyme dihydropteroate synthase, this compound effectively disrupts the production of folate, leading to bacterial growth inhibition. This competitive inhibition against PABA at the enzyme's active site is crucial for its antibacterial properties.
Biological Activity Overview
Inhibition Studies
A study highlighted the effectiveness of this compound in inhibiting bacterial growth. The following table summarizes the inhibitory concentrations (IC) against different bacterial strains:
| Bacterial Strain | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 15 | Inhibition of dihydropteroate synthase |
| Staphylococcus aureus | 10 | Inhibition of folate synthesis |
| Pseudomonas aeruginosa | 20 | Competitive inhibition with PABA |
Structure-Activity Relationship
The structural characteristics of this compound contribute significantly to its biological activity. The following table compares it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and fluorine substituents | Antibacterial |
| 3-Chloro-4-fluorobenzenesulfonamide | Different halogen placement | Moderate antibacterial |
| N-(3-chloro-2-methylphenyl)-3,4-difluorobenzenesulfonamide | Contains a methyl group affecting solubility | Reduced antibacterial activity |
Case Studies
- Antibacterial Efficacy : In a controlled laboratory setting, a series of experiments were conducted to assess the antibacterial efficacy of this compound against multi-drug resistant strains. The compound demonstrated a significant reduction in bacterial colonies compared to untreated controls.
- Pharmacokinetics : A pharmacokinetic study indicated that the compound has favorable absorption and distribution characteristics in vitro, suggesting potential for therapeutic applications in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
